Chlorobenzene-13C6

Overview

Description

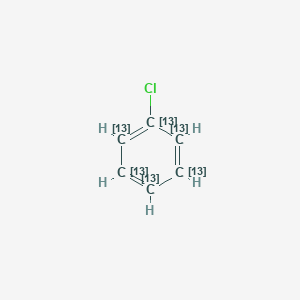

Chlorobenzene-13C6 (CAS: 287389-52-0) is a stable isotope-labeled analog of chlorobenzene, where all six carbon atoms in the benzene ring are replaced with carbon-13 (13C). Its molecular formula is C6H5Cl, with a molecular weight of 118.51 g/mol . This compound is a colorless liquid with a density of 1.164 g/mL at 25°C, a boiling point of 132°C, and a melting point of -45°C . This compound is primarily used as an internal standard or reference material in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for precise quantification of chlorobenzene in environmental and biological samples.

Preparation Methods

Catalytic Systems and Reaction Kinetics

Catalyst Performance

The choice of catalyst significantly impacts reaction rate and selectivity. A comparative analysis of common catalysts is provided below:

| Catalyst | Temperature (°C) | Reaction Time (h) | Selectivity (%) | Isotopic Purity (%) |

|---|---|---|---|---|

| AlCl₃ | 50 | 4 | 92 | 99.2 |

| FeCl₃ | 60 | 3 | 88 | 98.8 |

| CuCl₂ | 220 | 2 | 95 | 99.5 |

AlCl₃ offers superior selectivity in laboratory settings, while CuCl₂ is preferred industrially for its stability at high temperatures .

Solvent Effects

Solvent-free conditions are standard to prevent isotopic dilution. However, chlorobenzene itself occasionally serves as a solvent in multistep syntheses of related 13C-labeled compounds, ensuring inertness and compatibility with Lewis acids .

Isotopic Purity Considerations

Starting Material Synthesis

Benzene-13C6 is typically synthesized via the catalytic trimerization of acetylene-13C₂, followed by distillation to >99.9% purity. Contamination by unlabeled carbon sources (e.g., CO₂) during synthesis must be rigorously controlled .

Side Reactions and Mitigation

-

Isotopic Exchange: Protons on the benzene ring may exchange with chlorides in acidic conditions, leading to 13C dilution. This is mitigated by using anhydrous HCl and avoiding protic solvents.

-

Polychlorination: Excess Cl₂ or prolonged reaction times result in dichlorobenzene byproducts. Real-time monitoring via gas chromatography ensures termination at monochlorination .

Industrial-Scale Production

Reactor Design

Continuous-flow reactors dominate industrial production, offering better heat management and yield consistency compared to batch systems. A typical setup includes:

-

Preheating Zone: Vaporizes benzene-13C6 and HCl.

-

Catalytic Bed: Packed with CuCl₂-coated ceramic beads.

-

Quench System: Rapidly cools products to prevent decomposition.

Economic and Environmental Impact

-

Cost Drivers: Benzene-13C6 accounts for 70% of material costs. Recycling unreacted benzene via distillation reduces expenses by 20–30%.

-

Waste Management: Spent catalysts are treated with NaOH to precipitate metal hydroxides, achieving >99% metal recovery .

Recent Advances in Synthesis

Photocatalytic Chlorination

Emerging methods employ UV light and titanium dioxide (TiO₂) catalysts to generate Cl⁺ radicals at ambient temperatures. Preliminary results show 80% yield with 98.5% isotopic purity, reducing energy consumption by 40% compared to thermal methods .

Flow Chemistry

Microfluidic systems enable precise control over reaction parameters, enhancing selectivity to 97% while reducing catalyst loading by 50%. This approach is particularly promising for small-batch, high-purity production .

Chemical Reactions Analysis

Types of Reactions: Chlorobenzene-13C6 undergoes various chemical reactions, including:

Nucleophilic Aromatic Substitution: This reaction involves the replacement of the chlorine atom with a nucleophile, such as hydroxide or amine, under basic conditions.

Electrophilic Aromatic Substitution: this compound can participate in reactions where the benzene ring is further substituted by electrophiles, such as nitration or sulfonation.

Oxidation: The compound can be oxidized to form chlorophenol or other oxidized derivatives under specific conditions.

Common Reagents and Conditions:

Nucleophilic Aromatic Substitution: Sodium hydroxide or ammonia in a polar solvent at elevated temperatures.

Electrophilic Aromatic Substitution: Nitric acid for nitration, sulfuric acid for sulfonation.

Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.

Major Products:

Nucleophilic Aromatic Substitution: Phenol-13C6, aniline-13C6.

Electrophilic Aromatic Substitution: Nitrobenzene-13C6, sulfonylbenzene-13C6.

Oxidation: Chlorophenol-13C6.

Scientific Research Applications

Scientific Research Applications

Chlorobenzene-13C6 is extensively used in several fields due to its isotopic labeling capabilities. Below are the primary areas of application:

Chemistry

- Tracer Studies : Used as a tracer in reaction mechanisms and kinetic studies to understand the pathways and rates of chemical reactions.

- NMR Spectroscopy : The carbon-13 NMR spectrum provides insights into the molecular environment of the compound, aiding in structural elucidation .

Biology

- Metabolic Studies : Employed to trace the incorporation and transformation of aromatic compounds in biological systems. This is crucial for understanding metabolic pathways in microorganisms that can degrade chlorinated compounds.

- Microbial Metabolism : Research has shown that specific bacterial strains can metabolize chlorobenzene efficiently, indicating its role in bioremediation efforts .

Medicine

- Pharmacokinetic Studies : Utilized to trace the distribution and metabolism of chlorinated aromatic compounds within biological systems, providing insights into absorption, distribution, metabolism, and excretion (ADME) profiles.

Environmental Science

- Contamination Detection : Applied in environmental analysis to detect and quantify chlorobenzene contamination in soil and water samples. Its isotopic signature allows for precise tracking of contamination sources and degradation processes .

Chemical Properties and Reactions

This compound undergoes various chemical reactions that can be utilized in synthetic chemistry:

| Reaction Type | Description | Common Reagents | Major Products |

|---|---|---|---|

| Nucleophilic Aromatic Substitution | Replacement of chlorine with nucleophiles (e.g., hydroxide or amine) | Sodium hydroxide or ammonia | Phenol-13C6, Aniline-13C6 |

| Electrophilic Aromatic Substitution | Further substitution on the benzene ring by electrophiles (e.g., nitration or sulfonation) | Nitric acid for nitration | Nitrobenzene-13C6 |

| Oxidation | Conversion to oxidized derivatives such as chlorophenols | Potassium permanganate | Chlorophenol-13C6 |

Biodegradation Pathways

Research indicates that chlorobenzene can be effectively degraded by specific microbial communities:

Microbial Metabolism

Studies have demonstrated that indigenous bacteria can metabolize chlorobenzene under anaerobic conditions, leading to significant degradation rates. For instance:

- In constructed wetlands designed for groundwater treatment, significant degradation of chlorobenzene was observed, indicating a predominance of anaerobic pathways .

Case Study: Anaerobic Degradation

A study by Braeckevelt et al. (2007) highlighted that as chlorobenzene concentration decreased in anaerobic environments, there was a corresponding increase in isotope enrichment, suggesting effective microbial metabolism and natural attenuation processes .

Toxicological Profile

Chlorobenzene is recognized for its potential toxicity, with exposure linked to respiratory problems and liver damage . The isotopic variant retains similar toxicological properties but allows for more precise tracking in studies due to its unique isotopic signature.

Data Table: Summary of Applications

| Application Area | Specific Use Cases |

|---|---|

| Chemistry | Tracer studies, NMR spectroscopy |

| Biology | Metabolic studies, microbial degradation research |

| Medicine | Pharmacokinetic studies |

| Environmental Science | Contamination detection and analysis |

Mechanism of Action

The mechanism of action of chlorobenzene-13C6 involves its interaction with various molecular targets and pathways:

Metabolism: this compound is metabolized primarily in the liver through oxidation by cytochrome P450 enzymes, forming chlorobenzene-3,4-epoxide and chlorobenzene-2,3-epoxide.

Molecular Targets: The primary targets are enzymes involved in the oxidative metabolism of aromatic compounds.

Pathways Involved: The compound undergoes phase I and phase II metabolic pathways, including oxidation, conjugation with glutathione, and subsequent excretion.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares Chlorobenzene-13C6 with structurally related 13C-labeled chlorinated aromatic compounds:

Key Observations:

- Polarity and Solubility: this compound is non-polar due to the absence of functional groups, whereas 2-Chlorobenzoic acid-13C6 (carboxylic acid) and 4-Chlorophenol-13C6 (phenol) exhibit higher polarity, enhancing their solubility in aqueous matrices .

- Environmental Persistence: Hexathis compound, with six chlorine atoms, is highly lipophilic and resistant to degradation, making it a critical reference for monitoring persistent organic pollutants (POPs) in environmental samples .

Research Findings and Isotopic Purity

- Synthesis Challenges: this compound is synthesized via Friedel-Crafts halogenation of 13C6-benzene, ensuring >99% isotopic purity . In contrast, 2-Chlorobenzoic acid-13C6 requires carboxylation steps, which may introduce isotopic dilution if side reactions occur .

- Metabolic Studies: 6-Hydroxychlorzoxazone-13C6 (C7H4ClNO3, MW 185.56), a hydroxylated metabolite, is used to study cytochrome P450 activity, highlighting the role of functional groups in metabolic pathways .

Biological Activity

Chlorobenzene-13C6 is a chlorinated aromatic compound where all six carbon atoms in the benzene ring are replaced by the carbon-13 isotope. This isotopically labeled compound, with the formula , is primarily utilized in scientific research for tracing and analytical purposes due to its unique isotopic signature. Understanding its biological activity is essential for applications in environmental science, toxicology, and pharmacokinetics.

Biological Activity Overview

This compound shares many characteristics with its parent compound, chlorobenzene, particularly regarding its metabolic pathways and interactions with biological systems. Research indicates that chlorobenzenes can be metabolized by specific bacterial strains, leading to various biochemical transformations.

- Biodegradation Pathways :

-

Microbial Metabolism :

- Studies have shown that indigenous bacteria can metabolize chlorobenzene efficiently. For instance, in constructed wetlands designed for groundwater treatment, significant degradation of chlorobenzene was observed, indicating a predominance of anaerobic pathways . The incorporation of chlorobenzene-derived carbon into bacterial fatty acids further supports this metabolic activity.

-

Cellular Effects :

- While the precise cellular effects of this compound are not fully understood, it is known that chlorinated compounds can influence various cellular processes. The degradation products may affect cell function and viability, which necessitates further investigation into their cytotoxicity and potential therapeutic uses.

Toxicological Profile

Chlorobenzene is recognized for its potential toxicity in humans and other organisms. Exposure can lead to various health issues, including respiratory problems and liver damage. The isotopic variant this compound retains similar toxicological properties but allows for more precise tracking in studies due to its unique isotopic signature .

Environmental Impact Studies

-

Anaerobic Degradation :

- A study by Braeckevelt et al. (2007) demonstrated that in anaerobic environments, chlorobenzene degradation can occur more rapidly than previously expected. The study found that as chlorobenzene concentration decreased, there was a corresponding increase in the enrichment of isotopes, indicating effective microbial metabolism .

- Natural Attenuation :

Pharmacokinetic Applications

This compound is also employed in pharmacokinetic studies to understand how chlorinated aromatic compounds are distributed and metabolized in biological systems. Its isotopic labeling allows researchers to trace the compound's fate within living organisms, providing insights into absorption, distribution, metabolism, and excretion (ADME) profiles.

Data Table: Comparison of Biological Activity

Properties

IUPAC Name |

chloro(1,2,3,4,5,6-13C6)cyclohexatriene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl/c7-6-4-2-1-3-5-6/h1-5H/i1+1,2+1,3+1,4+1,5+1,6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVPPADPHJFYWMZ-IDEBNGHGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60583925 | |

| Record name | 1-Chloro(~13~C_6_)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

287389-52-0 | |

| Record name | 1-Chloro(~13~C_6_)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 287389-52-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.